3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide
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Overview
Description
3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide is a complex organic compound with a unique structure that includes a pyrazole ring and a tetrahydropyran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Tetrahydropyran Moiety: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst.
Amide Bond Formation: The final step involves coupling the pyrazole derivative with 3,3-dimethylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or tetrahydropyran derivatives.
Scientific Research Applications
3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydropyran moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-N-(4-{methyl[2-(2-methyl-2-propanyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-benzimidazol-5-yl]sulfamoyl}phenyl)butanamide
- 3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)butanamide
Uniqueness
The uniqueness of 3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide lies in its specific structural features, such as the position of the pyrazole ring and the presence of the tetrahydropyran moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)8-13(18)16-11-9-15-17(10-11)12-4-6-19-7-5-12/h9-10,12H,4-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJKGBGFDCKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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